![molecular formula C7H10N2O2 B1591573 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 3078-36-2](/img/structure/B1591573.png)
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole derivatives with amino acid precursors. One common method includes the use of pyrrole-2-carboxaldehyde, which undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid:
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid: Similar structure but with the pyrrole ring attached at a different position.
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid: Contains a quinoline ring, offering different chemical properties.
Uniqueness: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific pyrrole ring attachment, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted research and applications .
Biological Activity
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring attached to a propanoic acid backbone, with the molecular formula and a molecular weight of 154.17 g/mol. The presence of the nitrogen-containing heterocyclic ring contributes to its diverse biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as amino acid metabolism and protein synthesis. Current studies suggest that the compound may act as an enzyme modulator or receptor ligand, although specific pathways remain under investigation.
1. Enzymatic Interactions
Research indicates that this compound can influence enzymatic activities. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses .
2. Antioxidant Properties
The compound exhibits promising antioxidant activity. In assays such as the DPPH radical scavenging test, it demonstrated significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related damage .
3. Neuroprotective Effects
Studies have pointed towards neuroprotective properties, with indications that it may protect neuronal cells from oxidative damage and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Studies
Case Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting its role as a potential neuroprotective agent .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, various concentrations of the compound were tested using the DPPH assay. The results showed a dose-dependent increase in antioxidant activity, with the highest concentration exhibiting over 80% radical scavenging capability compared to standard antioxidants like ascorbic acid .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWUCRWJNKVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591095 | |
Record name | 3-(1H-Pyrrol-2-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3078-36-2 | |
Record name | α-Amino-1H-pyrrole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3078-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrrol-2-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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